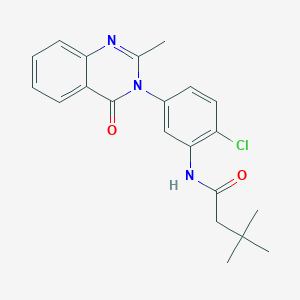

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide typically involves multiple steps, beginning with the formation of the quinazolinone moiety. This can be achieved through the condensation of 2-amino-5-chlorobenzoic acid with acetic anhydride. Subsequent steps include the alkylation of the quinazolinone intermediate with isobutyryl chloride under basic conditions to introduce the dimethylbutanamide group.

Industrial Production Methods: : Industrial-scale production often employs optimized conditions to maximize yield and purity. Methods may include the use of advanced catalytic processes and continuous flow reactions to improve efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically at the methyl groups, resulting in the formation of corresponding carboxylic acids.

Reduction: : Reduction of the quinazolinone ring may lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.

Reduction: : Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: : Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOt-Bu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: : Formation of carboxylic acids.

Reduction: : Formation of dihydro derivatives.

Substitution: : Formation of substituted quinazolinone derivatives.

Aplicaciones Científicas De Investigación

Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.

Biology: : Investigated for its potential as a biological probe in studying cellular processes due to its ability to interact with specific proteins and enzymes.

Medicine: : Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: : Utilized in the production of high-performance materials, such as advanced polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action: N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide exerts its effects through interactions with molecular targets such as enzymes and receptors. It is believed to inhibit specific pathways by binding to active sites, thereby modulating biological processes. Its precise mechanism can vary depending on the context, such as in cancer cells where it might induce apoptosis by disrupting signaling pathways.

Comparison with Similar Compounds: Comparing this compound to similar compounds highlights its unique halogenated aromatic structure and amide functionality. Similar compounds may include:

This compound analogs: : Slight variations in side chains or substituents lead to changes in chemical and biological properties.

Quinazolinone derivatives: : These compounds share the core structure but differ in substitution patterns, impacting their reactivity and applications.

This compound stands out due to its specific combination of functional groups, offering distinct advantages in various fields of scientific research and industrial applications.

Actividad Biológica

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide is a synthetic compound belonging to the quinazolinone family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chloro group and a quinazolinone moiety, which are essential for its biological activity. The molecular formula is C22H25ClN4O, with a molecular weight of 434.8 g/mol. The presence of the 4-oxoquinazolin structure contributes significantly to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H25ClN4O |

| Molecular Weight | 434.8 g/mol |

| CAS Number | 899757-81-4 |

Anticancer Properties

Research indicates that compounds within the quinazolinone class exhibit anticancer activity. This compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound can induce apoptosis in breast cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Activity

Quinazolinones are also noted for their antimicrobial properties. The compound has been tested against several bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It can interact with various receptors that regulate cellular signaling pathways crucial for tumor growth and immune response.

- Apoptosis Induction : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of this compound in human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Antimicrobial Study : In vitro tests against Staphylococcus aureus showed that this compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, suggesting potential as an antimicrobial agent.

Propiedades

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-13-23-17-8-6-5-7-15(17)20(27)25(13)14-9-10-16(22)18(11-14)24-19(26)12-21(2,3)4/h5-11H,12H2,1-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAQALRPNNHERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.